molecular formula C14H18N2OS2 B6929144 N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide

N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6929144
M. Wt: 294.4 g/mol
InChI Key: JYLGGIXNZFUFJB-UHFFFAOYSA-N
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Description

N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique thiazole and thiophene moieties

Properties

IUPAC Name

N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-9(2)13-15-8-12(19-13)14(17)16(4)10(3)11-6-5-7-18-11/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLGGIXNZFUFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)N(C)C(C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the thiazole derivative is reacted with an appropriate amine (e.g., N-methyl-2-propan-2-ylamine) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be utilized in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and thiazole rings.

Mechanism of Action

The mechanism of action of N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and thiazole rings could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-oxazole-5-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

N-methyl-2-propan-2-yl-N-(1-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of the thiazole and thiophene rings also imparts distinct electronic properties, making it valuable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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